

TRAP-6 (SFLLRN): A Technical Guide to its Structure, Sequence, and Signaling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TRAP-6

Cat. No.: B1681360

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, sequence, and function of the hexapeptide **TRAP-6**, scientifically known as SFLLRN. **TRAP-6** is a synthetic peptide that corresponds to the tethered ligand sequence of the Protease-Activated Receptor 1 (PAR1) and is widely utilized as a selective PAR1 agonist in research and drug development. This document details the physicochemical properties of **TRAP-6**, its mechanism of action through PAR1 signaling, and provides in-depth experimental protocols for studying its effects. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams for enhanced clarity.

Structure and Sequence of TRAP-6

TRAP-6, an acronym for Thrombin Receptor Activator Peptide 6, is a hexapeptide with the amino acid sequence Serine-Phenylalanine-Leucine-Leucine-Arginine-Asparagine (SFLLRN). This sequence corresponds to the N-terminal residues 42-47 of the human PAR1, which is exposed after proteolytic cleavage by thrombin and acts as a tethered ligand to activate the receptor.[1] As a synthetic peptide, **TRAP-6** can activate PAR1 independently of enzymatic cleavage, providing a valuable tool for studying PAR1-mediated signaling pathways.[2]

Physicochemical Properties

The fundamental physicochemical properties of **TRAP-6** are summarized in the table below, providing essential information for its use in experimental settings.

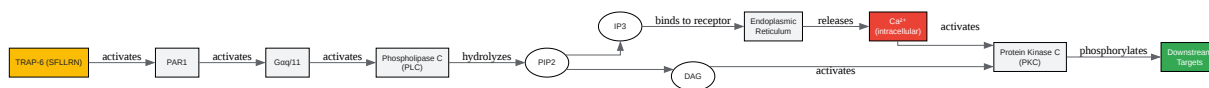
Property	Value	Reference
Sequence	H-Ser-Phe-Leu-Leu-Arg-Asn-OH	[1]
Molecular Formula	C ₃₄ H ₅₆ N ₁₀ O ₉	[1]
Molecular Weight	748.88 g/mol	
Purity	≥95% (HPLC)	
Solubility	Soluble to 1 mg/ml in water	
Appearance	Freeze-dried solid	[3]
Storage	Store dry, frozen, and in the dark	[3]

Mechanism of Action: PAR1 Signaling

TRAP-6 selectively activates PAR1, a G protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events. PAR1 is known to couple to multiple G protein families, primarily Gαq/11 and Gα12/13, leading to the activation of distinct downstream effector pathways.[4][5]

Gαq/11 Signaling Pathway

Activation of the Gαq/11 pathway by **TRAP-6** leads to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates a variety of downstream targets, modulating numerous cellular functions.



[Click to download full resolution via product page](#)

Gαq/11 Signaling Pathway Activated by **TRAP-6**.

Gα12/13 Signaling Pathway

The coupling of PAR1 to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA-GTP then stimulates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton, leading to cellular responses such as cell shape change, migration, and contraction.



[Click to download full resolution via product page](#)

Gα12/13 Signaling Pathway Activated by **TRAP-6**.

Quantitative Data

The biological activity of **TRAP-6** has been quantified in various functional assays. The following table summarizes key quantitative parameters.

Parameter	Value	Cell Type/System	Reference
EC ₅₀ (Platelet Aggregation)	0.8 µM	Human Platelets	[1]
Effective Concentration (Calcium Mobilization)	0.01 - 10 µM	Xenopus oocytes expressing PAR1	[6]
Effective Concentration (Platelet Activation)	1.25 - 100 µM	Human Platelets	[7]

Experimental Protocols

Detailed methodologies for key experiments involving **TRAP-6** are provided below.

Platelet Aggregation Assay (Light Transmission Aggregometry)

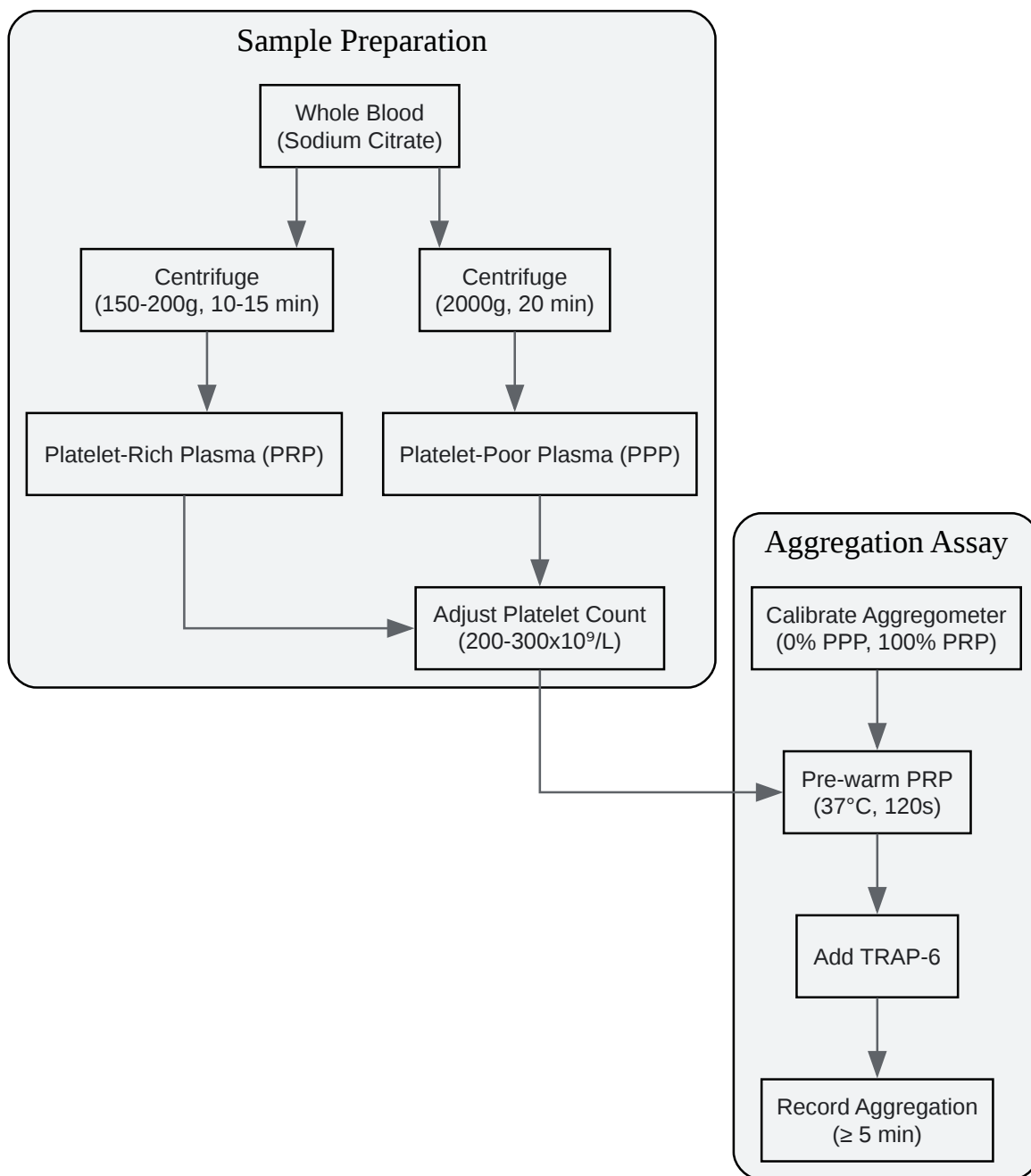
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA) upon stimulation with **TRAP-6**.

Materials:

- **TRAP-6** Reagent (1 mM stock solution)
- Human whole blood collected in 0.11M or 0.13M sodium citrate
- Platelet-rich plasma (PRP)
- Platelet-poor plasma (PPP)
- Light Transmission Aggregometer
- Aggregation cuvettes with stir bars
- 37°C water bath or heating block

Procedure:

- PRP and PPP Preparation:
 - Centrifuge citrated whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[3]
 - Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.[3]
 - Adjust the platelet count in the PRP to 200-300 x 10⁹/L using PPP.[3]
- Aggregometer Setup:
 - Set the aggregometer temperature to 37°C.[8][9]
 - Calibrate the instrument by setting 0% aggregation with PPP and 100% aggregation with PRP according to the manufacturer's instructions.[3]
- Aggregation Measurement:
 - Pipette the required volume of PRP into an aggregation cuvette containing a stir bar.[3]
 - Pre-warm the cuvette at 37°C for 120 seconds.[3]
 - Add the desired volume of **TRAP-6** reagent to the cuvette to initiate aggregation.
 - Record the aggregation pattern for a minimum of 5 minutes.[3]



[Click to download full resolution via product page](#)

Workflow for Light Transmission Aggregometry.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration in cultured cells using the fluorescent indicator Fura-2 AM following stimulation with **TRAP-6**.

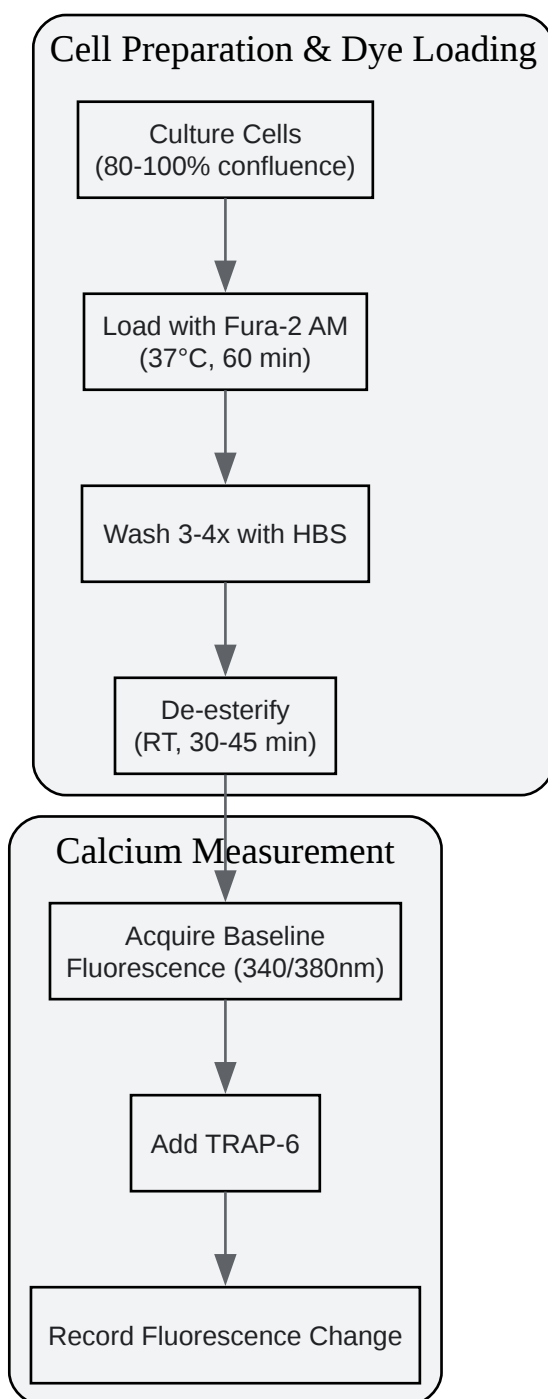
Materials:

- Cultured cells expressing PAR1
- Fura-2 AM
- DMSO
- Pluronic F-127 (optional)
- HEPES-buffered saline (HBS)
- **TRAP-6**
- Fluorescence microscope or plate reader with ratiometric capabilities (excitation at 340 nm and 380 nm, emission at 505 nm)

Procedure:

- Cell Preparation:
 - Culture cells to 80-100% confluence in a suitable format (e.g., 96-well plate or on coverslips).[\[10\]](#)
- Fura-2 AM Loading:
 - Prepare a Fura-2 AM stock solution in DMSO.
 - Prepare a loading solution containing Fura-2 AM in HBS. Pluronic F-127 can be added to aid in dye solubilization.[\[10\]](#)
 - Remove the cell culture medium and wash the cells with HBS.
 - Add the Fura-2 AM loading solution to the cells and incubate at 37°C for 60 minutes in the dark.[\[10\]](#)

- Washing and De-esterification:
 - Remove the loading solution and wash the cells 3-4 times with HBS to remove extracellular dye.
 - Incubate the cells in HBS for 30-45 minutes at room temperature to allow for the complete de-esterification of Fura-2 AM within the cells.
- Calcium Measurement:
 - Place the cells on the fluorescence imaging system.
 - Acquire a baseline fluorescence reading (ratio of 340/380 nm excitation).
 - Add **TRAP-6** at the desired concentration to the cells.
 - Record the change in fluorescence ratio over time to measure the intracellular calcium mobilization.



[Click to download full resolution via product page](#)

Workflow for Intracellular Calcium Mobilization Assay.

Conclusion

TRAP-6 (SFLLRN) is an indispensable tool for the investigation of PAR1-mediated cellular processes. Its well-defined structure, selective agonistic activity, and the availability of established experimental protocols make it a cornerstone for research in hemostasis, thrombosis, inflammation, and cancer. This technical guide provides a centralized resource of its properties, signaling mechanisms, and methodologies to facilitate its effective use in scientific discovery and therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 2. biorxiv.org [biorxiv.org]
- 3. haemochrom.de [haemochrom.de]
- 4. Protease-Activated Receptor 1 (PAR1) coupling to Gq/11 but not to Gi/o or G12/13 is mediated by discrete amino acids within the receptor second intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-activated Receptor-1 (PAR1) Acts via a Novel Gα13-Dishevelled Axis to Stabilize β-Catenin Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. hellobio.com [hellobio.com]
- To cite this document: BenchChem. [TRAP-6 (SFLLRN): A Technical Guide to its Structure, Sequence, and Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1681360#structure-and-sequence-of-trap-6-sfllrn\]](https://www.benchchem.com/product/b1681360#structure-and-sequence-of-trap-6-sfllrn)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com